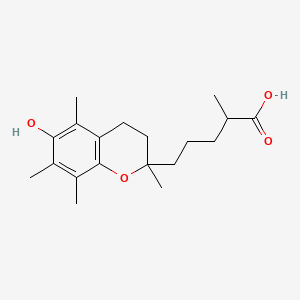

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid

Descripción general

Descripción

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a chroman ring, which is a type of benzopyran, substituted with hydroxy and methyl groups, making it a versatile molecule in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid typically involves the following steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and aldehydes under acidic conditions.

Substitution Reactions:

Side Chain Introduction: The 2-methyl-pentanoic acid side chain can be attached via Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chroman ring can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

Oxidation: Formation of 6-oxo-2,5,7,8-tetramethyl-chroman derivatives.

Reduction: Formation of dihydrochroman derivatives.

Substitution: Various substituted chroman derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound possesses a complex structure characterized by a chroman core with hydroxyl and pentanoic acid functionalities. Its molecular formula is . The presence of the hydroxyl group contributes to its antioxidant properties, which are crucial for various biological activities.

Antioxidant Activity

One of the most significant applications of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is its antioxidant activity. Studies have demonstrated that this compound effectively inhibits superoxide anion generation in human neutrophils, showcasing its potential in mitigating oxidative stress-related conditions . This property is particularly relevant in the context of diseases characterized by oxidative damage, such as chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to modulate neutrophil activity and reduce the release of elastase, an enzyme implicated in tissue damage during inflammation . These effects suggest potential therapeutic applications in treating inflammatory diseases.

Potential in Cancer Research

The antioxidant and anti-inflammatory properties of this compound may also extend to cancer research. By reducing oxidative stress and inflammation, it may help inhibit tumor progression and enhance the efficacy of conventional cancer therapies. Further studies are needed to explore these potential applications comprehensively.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. Its ability to scavenge free radicals could protect neuronal cells from oxidative damage, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Investigating its role in neuroprotection could open new avenues for therapeutic interventions.

Applications in Food Science

In food science, the antioxidant properties of this compound make it a candidate for food preservation. Its ability to inhibit lipid peroxidation can enhance the shelf life of food products by preventing rancidity . This application is particularly relevant in developing natural preservatives that can replace synthetic additives.

Case Study 1: Inhibition of Superoxide Production

A study isolated this compound from marine organisms and evaluated its ability to inhibit superoxide production in human neutrophils. The compound demonstrated an IC50 value indicating significant efficacy compared to standard antioxidants .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on COPD models, the compound was shown to reduce neutrophil elastase release significantly. This finding highlights its potential as a therapeutic agent for managing chronic inflammatory conditions .

Mecanismo De Acción

The mechanism of action of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy group can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, reducing disease progression.

Comparación Con Compuestos Similares

Similar Compounds

Troglitazone: A thiazolidinedione derivative with a similar chroman structure, used as an antidiabetic agent.

Vitamin E (Tocopherol): A natural antioxidant with a chroman ring, widely known for its health benefits.

Uniqueness

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is unique due to its specific substitution pattern and side chain, which confer distinct chemical and biological properties compared to other chroman derivatives.

Actividad Biológica

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is a derivative of the well-known antioxidant Trolox, which is a water-soluble analog of vitamin E. This compound has garnered attention for its potential biological activities, particularly in the context of oxidative stress and inflammatory responses. The following sections detail its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a chroman ring that contributes to its antioxidant capabilities. The compound's solubility in various solvents such as DMSO and ethanol enhances its applicability in biological studies.

Antioxidant Activity

Radical Scavenging Properties

This compound exhibits significant radical scavenging activity. Research indicates that it can effectively inhibit the generation of superoxide anions with an IC50 value of approximately in human neutrophils . This action is critical as superoxide radicals are implicated in various pathological conditions.

Comparison with Other Antioxidants

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 7.42 | Superoxide anion inhibition |

| Trolox | 10.0 | Radical scavenging |

| Ascorbic Acid | 50.0 | Free radical scavenger |

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound demonstrates anti-inflammatory effects. It has been shown to inhibit elastase release from human neutrophils, although the exact mechanism remains under investigation. The ability to modulate inflammation suggests potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Case Studies and Research Findings

- Study on Chronic Inflammatory Diseases : A study explored the use of compounds similar to this compound for treating chronic inflammatory diseases like COPD. The results indicated a reduction in inflammatory markers when administered in vitro .

- Neutrophil Activity : Another research effort focused on the impact of this compound on neutrophil activity. It was found that the compound significantly reduced oxidative stress markers in human neutrophils exposed to inflammatory stimuli .

- Comparative Analysis with Trolox : In comparative studies with Trolox, it was found that while both compounds exhibit antioxidant properties, this compound showed superior inhibition of superoxide generation at lower concentrations .

Propiedades

IUPAC Name |

5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-11(18(21)22)7-6-9-19(5)10-8-15-14(4)16(20)12(2)13(3)17(15)23-19/h11,20H,6-10H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPNLVBAEZJBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)O)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669937 | |

| Record name | 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7083-09-2 | |

| Record name | 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid in vitamin E research?

A1: This compound, often abbreviated as α-CMBHC, has garnered interest as a potential marker of oxidative stress and vitamin E sufficiency. [] Researchers are investigating its presence in human urine to better understand vitamin E metabolism and its role in the body. [] Developing a reliable method for extracting and quantifying α-CMBHC and other vitamin E metabolites is crucial for this research. []

Q2: Beyond human health, has this compound been found in other organisms?

A2: Interestingly, a natural diastereomeric mixture of the methyl ester form of this compound was discovered in the soft coral Sinularia arborea. [] This finding suggests a broader ecological role for this compound and its related structures. Additionally, the isolated compound exhibited inhibitory effects on superoxide anion generation by human neutrophils, highlighting its potential biological activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.